molecular formula C8H9ClN2O3 B13730638 2-(3-Chloropropoxy)-5-nitropyridine

2-(3-Chloropropoxy)-5-nitropyridine

Cat. No.: B13730638
M. Wt: 216.62 g/mol
InChI Key: FYUMUEHHXPTSOJ-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-5-nitropyridine (C12H9ClN2O3) is a chemical intermediate of interest in organic and medicinal chemistry research . It belongs to the class of nitropyridines, which are widely recognized as versatile building blocks for synthesizing diverse heterocyclic systems and biologically active molecules . The structure combines a nitro-aromatic system with a chlorine-terminated flexible chain, offering two distinct reactive sites for further functionalization. Researchers can exploit the reactivity of the nitro group, the chloroalkoxy side chain, and the pyridine ring itself to create novel molecular architectures. In pharmaceutical research, nitropyridine derivatives are established precursors for developing compounds with various activities, including antitumor, antiviral, and antimicrobial properties . The nitro group on the pyridine ring is a key handle that can be reduced to an amine or serve as a good leaving group in nucleophilic aromatic substitution reactions, facilitating the introduction of sulfur, nitrogen, or oxygen-based nucleophiles . This makes this compound a valuable scaffold for constructing potential enzyme inhibitors or other pharmacologically relevant agents. Furthermore, nitropyridine derivatives are investigated in materials science for their photophysical properties. Some functionalized nitropyridines exhibit strong absorbance and tunable fluorescence with large Stokes shifts, making them candidates for developing novel organic optical materials . The 3-chloropropoxy side chain in this compound is particularly useful for further chemical modification, such as cyclization or polymerization, or for acting as a linker to other molecular units. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

2-(3-chloropropoxy)-5-nitropyridine

InChI

InChI=1S/C8H9ClN2O3/c9-4-1-5-14-8-3-2-7(6-10-8)11(12)13/h2-3,6H,1,4-5H2

InChI Key

FYUMUEHHXPTSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OCCCCl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-Chloropropoxy)-5-nitropyridine

Preparation of 2-Chloro-5-nitropyridine as a Key Intermediate

Several industrially viable methods exist for synthesizing 2-chloro-5-nitropyridine, which is a crucial precursor for this compound. The preparation typically involves three major steps: nitration, hydrolysis, and chlorination.

Nitration and Amino Pyridine Derivatives
  • Starting from 2-aminopyridine, nitration is conducted using a nitrating mixture of nitric acid and sulfuric acid or nitrosonitric acid, carefully controlling temperature to minimize by-products and improve yield.
  • The nitration produces 2-amino-5-nitropyridine with yields reported around 85.7% under optimized conditions.
Hydrolysis to 2-Hydroxy-5-nitropyridine
  • The amino group is converted to a hydroxyl group via diazotization using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C), followed by hydrolysis at elevated temperatures (60–80 °C).
  • The hydrolysis step yields 2-hydroxy-5-nitropyridine with high purity (>99%) and yields around 81.3–90.6% depending on the specific protocol.
Chlorination to 2-Chloro-5-nitropyridine
  • Chlorination is typically performed by reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride, often in the presence of phosphorus pentachloride or catalysts such as N,N-diethyl aniline, at temperatures ranging from 60 °C to 125 °C.
  • Post-reaction workup involves removal of excess reagents, extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride solutions, drying, and recrystallization.
  • Yields for this step range from 76.9% to 89.5%, with product purity exceeding 99% and melting points around 109–111 °C.

Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-nitropyridine with 3-chloropropanol or appropriate chloropropoxy reagents to form this compound. Although explicit detailed procedures for this exact substitution are less commonly disclosed in open literature, the general approach follows:

  • Reacting 2-chloro-5-nitropyridine with 3-chloropropanol under basic or catalytic conditions,
  • Controlling temperature to favor substitution over side reactions,
  • Purification via recrystallization or chromatography to achieve high purity.

This nucleophilic aromatic substitution is facilitated by the electron-withdrawing nitro group activating the pyridine ring towards substitution.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Nitration of 2-aminopyridine Nitric acid + sulfuric acid or nitrosonitric acid 25–65 ~85.7 High Control of temp critical to reduce by-products
Hydrolysis (Diazotization) Sodium nitrite, HCl, aqueous media 0–5 (diazotization), 60–80 (hydrolysis) 81.3–90.6 >99 Low temp diazotization, followed by hydrolysis
Chlorination Phosphorus oxychloride, PCl5, N,N-diethyl aniline 60–125 76.9–89.5 >99 Removal of excess reagents crucial
Alkylation (Substitution) 2-chloro-5-nitropyridine + 3-chloropropanol (typical) Controlled (varies) Not explicitly reported High (dependent on purification) Nucleophilic aromatic substitution step

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is 2-(3-aminopropoxy)-5-nitropyridine.

    Oxidation: Products vary based on the oxidizing agent and conditions, potentially leading to further oxidation of the pyridine ring.

Scientific Research Applications

2-(3-Chloropropoxy)-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the nitro group can participate in redox reactions, while the chloropropoxy group can interact with biological targets through hydrogen bonding or hydrophobic interactions . The exact molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Melting Point Synthesis Method Yield Key Features/Applications References
2-(4-Chlorophenoxy)-5-nitropyridine 4-Chlorophenoxy at C2, NO₂ at C5 C₁₁H₇ClN₂O₃ 93°C Not explicitly detailed; likely nucleophilic aromatic substitution N/A Intermediate for bioactive molecules; enhanced steric bulk due to phenoxy group
2-Chloro-5-methyl-3-nitropyridine Cl at C2, CH₃ at C5, NO₂ at C3 C₆H₅ClN₂O₂ Not reported Chlorination of 2-hydroxy-5-methyl-3-nitropyridine with SOCl₂/DMF 92% Stabilized by C–H⋯O hydrogen bonds; used in crystal engineering
2-Chloro-5-iodo-3-nitropyridine Cl at C2, I at C5, NO₂ at C3 C₅H₂ClIN₂O₂ Not reported Not specified N/A Iodo substituent enables cross-coupling reactions (e.g., Suzuki)
5-Chloro-2-hydroxy-3-nitropyridine Cl at C5, OH at C2, NO₂ at C3 C₅H₃ClN₂O₃ Not reported Nitration/chlorination of pyridine precursors N/A Hydroxy group facilitates derivatization (e.g., bromination)
2-Chloro-3-fluoro-5-nitropyridine Cl at C2, F at C3, NO₂ at C5 C₅H₂ClFN₂O₂ Not reported Halogenation of nitropyridine intermediates N/A Fluorine enhances metabolic stability in drug design

Electronic and Reactivity Differences

  • Nitro Group Position: In 2-(4-Chlorophenoxy)-5-nitropyridine, the nitro group at C5 deactivates the ring, directing electrophilic attacks to the meta position. In contrast, 2-Chloro-5-methyl-3-nitropyridine has nitro at C3, creating a distinct electronic environment for substitution .
  • Substituent Effects: Chloropropoxy vs. Halogen vs. Methyl: The methyl group in 2-Chloro-5-methyl-3-nitropyridine is electron-donating, slightly activating the ring, whereas chloro and nitro groups are electron-withdrawing, reducing reactivity toward electrophiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Chloropropoxy)-5-nitropyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-hydroxy-5-nitropyridine with 3-chloropropanol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Critical Parameters :

  • Catalyst : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How should researchers safely handle this compound given its potential hazards?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
  • Storage : Store in a dry, cool environment (room temperature, desiccator) to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C5, chloropropoxy at C2) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₈ClN₂O₃, theoretical MW: 230.6 g/mol).
  • IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloropropoxy groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Nitro Group : Strong electron-withdrawing effect activates the pyridine ring for electrophilic substitution but deactivates it for nucleophilic attacks .
  • Chloropropoxy Group : The chlorine atom facilitates SN2 reactions, while the ether oxygen stabilizes intermediates via resonance .
    • Case Study : Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at C4 due to meta-directing effects of the nitro group .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Reconciliation :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect IC₅₀ values .
  • Structural Analogues : Compare with 2-(4-chlorophenoxy)-5-nitropyridine (CAS 28232-30-6) to isolate substituent effects .
    • Statistical Tools : Use ANOVA to assess significance of observed discrepancies in replicate experiments .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

  • Modeling Approaches :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding with enzymes (e.g., cytochrome P450) .
  • DFT Calculations : Predict electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
    • Validation : Cross-check predictions with experimental SAR data from analogues .

Key Research Gaps

  • Ecotoxicity : Limited data on environmental persistence or biodegradation.
  • Thermal Stability : Decomposition pathways under high temperatures (>200°C) remain uncharacterized.

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